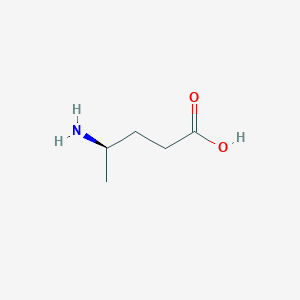

(R)-4-Aminopentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-aminopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSTXSZPGHDTAF-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-83-7 | |

| Record name | 4-Aminovaleric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINOVALERIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPX83HFN1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 4 Aminopentanoic Acid

Challenges and Advancements in Stereoselective Chemical Synthesis

The creation of a single desired stereoisomer of a chiral molecule is a critical task in modern organic chemistry, particularly for the synthesis of active pharmaceutical ingredients. The journey towards efficient and highly selective methods for producing (R)-4-aminopentanoic acid showcases the progress in asymmetric synthesis.

Diastereoselective Synthesis through Asymmetric Catalytic Hydrogenation

A significant advancement in the stereoselective synthesis of 4-aminopentanoic acid derivatives has been achieved through asymmetric catalytic hydrogenation. This powerful technique utilizes a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate, thereby creating the desired stereocenter with high precision.

The diastereoselective synthesis of a pharmaceutically relevant derivative of 4-aminopentanoic acid has been successfully demonstrated using a chiral homogeneous catalyst in a biphasic reaction system. thieme-connect.com Specifically, the well-established Ru-Mandyphos catalyst has been employed in conjunction with aqueous sodium hydroxide as the substrate and product phase. thieme-connect.com This innovative approach allows for the efficient synthesis of the target molecule with a high degree of stereocontrol. The use of a biphasic system, where the catalyst resides in a separate phase from the substrate and product, offers significant advantages in terms of product isolation and catalyst recovery. In this system, different polar solvents can be investigated as the stationary phase for the catalyst. thieme-connect.com

Enantioselective Biocatalytic Approaches

In contrast to traditional chemical methods, biocatalytic approaches offer an environmentally friendly and highly enantioselective pathway for the synthesis of this compound. These methods leverage the inherent stereoselectivity of enzymes to produce the desired enantiomer with exceptional purity.

Enzymatic Reductive Amination of Levulinic Acid

A highly promising biocatalytic strategy for the synthesis of this compound is the enzymatic reductive amination of levulinic acid. This method utilizes enzymes to directly introduce an amino group into the keto acid precursor with precise stereochemical control.

Engineered glutamate (B1630785) dehydrogenase (GDH) has been successfully employed for this transformation. nih.govnih.gov In one study, a mutant of Escherichia coli GDH, EcGDHK116Q/N348M, was developed through structure-guided protein engineering. nih.gov This engineered enzyme, when coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, was able to convert 0.4 M of levulinic acid with a conversion rate of over 97% in 11 hours, yielding this compound with an enantiomeric excess of over 99%. nih.govresearchgate.net This dual-enzyme system utilizes inexpensive ammonia (B1221849) as the amino donor and produces only inorganic carbonate as a by-product, highlighting its high atom economy and sustainability. nih.govnih.gov

Another class of enzymes, (R)-selective amine transaminases, can also catalyze the synthesis of this compound with high optical purity (>99% ee). nih.govfrontiersin.org However, these enzymes often require an organic amine as the amino donor, and strategies are needed to shift the unfavorable thermodynamic equilibrium of the reaction. nih.govfrontiersin.org

The following table summarizes the key findings of the enzymatic reductive amination of levulinic acid:

| Enzyme System | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reaction Time | Key Advantages |

| Engineered EcGDHK116Q/N348M with Formate Dehydrogenase | 0.4 M Levulinic Acid | >97% | >99% | 11 hours | High atom economy, uses cheap ammonia, sustainable. nih.govnih.govresearchgate.net |

| (R)-selective Amine Transaminases | Not specified | High | >99% | Not specified | High optical purity. nih.govfrontiersin.org |

Utilization of Biomass-Derived Levulinic Acid as a Sustainable Feedstock

A key advancement in the sustainable production of this compound involves the use of levulinic acid (LA) as a starting material. frontiersin.orgnih.gov Levulinic acid is recognized by the U.S. Department of Energy as one of the top 12 promising platform chemicals derivable from biomass, highlighting its potential as a renewable feedstock. frontiersin.org The conversion of LA to this compound is an attractive synthetic route due to its sustainable origins. frontiersin.orgnih.gov While chemical methods for this conversion often struggle with poor stereoselectivity, enzymatic approaches provide a highly selective and environmentally friendly alternative. frontiersin.orgnih.govresearchgate.net The direct reductive amination of LA using engineered enzymes represents an ideal pathway, characterized by high atom economy and green chemistry principles. frontiersin.orgnih.gov

Application of (R)-Selective Amine Transaminases for Stereoselective Conversion

(R)-selective amine transaminases (ATAs) are capable of catalyzing the synthesis of this compound with high optical purity, often achieving an enantiomeric excess (ee) greater than 99%. frontiersin.org These enzymes facilitate the transfer of an amino group from an amine donor to the ketone group of levulinic acid, producing the desired chiral amine. rsc.org However, the practical application of transaminases in these reactions faces significant hurdles, primarily related to unfavorable thermodynamic equilibrium. frontiersin.org

Engineering of Glutamate Dehydrogenase for Enhanced Activity and Substrate Scope

An alternative and highly promising approach to the synthesis of this compound is the use of engineered glutamate dehydrogenase (GDH). frontiersin.orgnih.gov Wild-type GDH catalyzes the reversible reductive amination of α-ketoglutarate to L-glutamate. mdpi.comnih.gov By engineering the enzyme's active site, its substrate scope can be expanded to accept non-natural substrates like levulinic acid. frontiersin.orgnih.govresearchgate.net This strategy offers significant advantages, including the use of inexpensive ammonia as the amino donor and the generation of only water as a byproduct, leading to high atom economy. frontiersin.org

Researchers successfully engineered glutamate dehydrogenase from Escherichia coli (EcGDH) to catalyze the reductive amination of levulinic acid to this compound. frontiersin.orgnih.gov This engineered enzyme provides a novel pathway for the synthesis of γ-amino acids. frontiersin.org

The successful engineering of EcGDH was achieved through a structure-guided protein engineering approach. frontiersin.orgnih.gov By comparing the crystal structures of GDH from different organisms, key residues influencing substrate specificity were identified. nih.govresearchgate.net This rational design approach, which relies on understanding the relationship between protein structure and function, allows for targeted modifications to alter enzyme activity. researchgate.net In contrast to directed evolution, which involves generating large mutant libraries and screening for desired activities, structure-guided engineering can more efficiently pinpoint mutations likely to produce the desired functional changes. researchgate.netacs.org

Through crystal structure analysis, two key residues in the active site of EcGDH, K116 and N348, were identified as critical for substrate specificity. frontiersin.orgnih.govnih.gov Targeted saturation mutagenesis was then performed at these sites to create a library of mutants. Screening of this library led to the identification of the mutant EcGDHK116C, which showed activity toward levulinic acid. frontiersin.orgnih.govnih.gov

Further screening of a two-site combinatorial saturation mutagenesis library, using EcGDHK116C as a starting point, yielded the double mutant EcGDHK116Q/N348M. nih.govnih.gov This variant exhibited significantly enhanced catalytic efficiency for levulinic acid. nih.govresearchgate.net

| Enzyme Variant | kcat/Km Improvement for Levulinic Acid (fold) | kcat/Km Improvement for NADPH (fold) |

|---|---|---|

| EcGDHK116Q/N348M vs. EcGDHK116C | 42.0 | 7.9 |

To understand the molecular basis for the improved activity of the engineered enzymes, molecular docking and computational analyses were performed. frontiersin.orgnih.govnih.gov These investigations provided insights into how the mutations at positions K116 and N348 altered the active site to better accommodate the non-natural substrate, levulinic acid. nih.govbohrium.com The computational models helped to explain both the enhanced catalytic activity of the mutants and the stereochemical configuration of the resulting this compound product. frontiersin.orgnih.gov

The optimized dual-enzyme system, coupling the engineered EcGDHK116Q/N348M with a formate dehydrogenase for cofactor regeneration, demonstrated high efficiency. It was able to convert 0.4 M of levulinic acid with a conversion rate of over 97% in 11 hours, producing this compound with an enantiomeric excess greater than 99%. frontiersin.orgnih.govnih.gov This system utilizes sustainable raw materials and cheap ammonia, with inorganic carbonate as the only by-product, making it a highly atom-efficient and environmentally friendly process. nih.govresearchgate.netnih.gov

Development of Dual-Enzyme Systems for Efficient Production

A novel and sustainable enzymatic approach has been developed to produce this compound from levulinic acid, a platform chemical that can be derived from biomass. frontiersin.orgresearchgate.net This method utilizes an engineered glutamate dehydrogenase from Escherichia coli (EcGDH). frontiersin.orgdntb.gov.ua Through structure-guided protein engineering, specifically targeting residues K116 and N348, a mutant enzyme (EcGDHK116Q/N348M) was created with significantly enhanced catalytic efficiency for levulinic acid. nih.govfrontiersin.org

The reductive amination of levulinic acid to this compound catalyzed by the engineered glutamate dehydrogenase requires a nicotinamide adenine dinucleotide phosphate (NAD(P)H) cofactor. To ensure the continuous supply of this expensive cofactor and make the process economically viable, a dual-enzyme system is employed. frontiersin.orgresearchgate.net The primary enzyme, EcGDHK116Q/N348M, is coupled with a secondary enzyme, formate dehydrogenase (FDH). nih.govfrontiersin.org Formate dehydrogenase facilitates the regeneration of NADPH by oxidizing formate, which is added to the reaction, into carbon dioxide. frontiersin.org This coupling creates a self-sustaining cycle for the cofactor, allowing a small catalytic amount to be used for the conversion of a large amount of substrate. frontiersin.orgacs.org

The developed dual-enzyme system demonstrates remarkable efficiency and stereoselectivity. nih.govfrontiersin.org In a laboratory setting, this system was able to convert 0.4 M of levulinic acid with a conversion rate of over 97% within 11 hours. frontiersin.orgresearchgate.net Crucially, the product, this compound, was generated with an enantiomeric excess (ee) greater than 99%, highlighting the exceptional precision of the engineered enzyme. nih.govfrontiersin.org This high degree of conversion and optical purity is a significant advantage over traditional chemical methods, which often struggle with poor stereoselectivity. frontiersin.orgresearchgate.net

| Parameter | Value | Source |

| Starting Material | Levulinic Acid (0.4 M) | frontiersin.orgresearchgate.net |

| Enzyme System | Engineered EcGDHK116Q/N348M + Formate Dehydrogenase | nih.govfrontiersin.org |

| Reaction Time | 11 hours | frontiersin.org |

| Conversion Rate | >97% | frontiersin.orgresearchgate.net |

| Product | This compound | frontiersin.org |

| Enantiomeric Excess | >99% ee | nih.govfrontiersin.org |

This dual-enzyme approach aligns with the core principles of green chemistry, particularly the concept of atom economy, which seeks to maximize the incorporation of atoms from the starting materials into the final product. frontiersin.orgskpharmteco.comnih.gov The reaction is highly atom-efficient as it uses inexpensive ammonia as the amino donor, and the only significant by-product from the cofactor regeneration step is inorganic carbonate. nih.govfrontiersin.org Unlike many chemical syntheses that generate substantial waste, this biocatalytic process is inherently cleaner and more sustainable. frontiersin.orgnih.gov By utilizing a renewable feedstock like levulinic acid (derivable from biomass) and employing environmentally benign catalysts (enzymes) under mild conditions, the process minimizes environmental impact. frontiersin.orgdntb.gov.ua

Exploration of Other Amine Dehydrogenases and Transaminases

Beyond the engineered glutamate dehydrogenase, researchers have explored other enzymes for the synthesis of 4-aminopentanoic acid.

Amine Dehydrogenases (AmDHs): The broader family of amine dehydrogenases has been a fertile ground for engineering. For instance, an AmDH from the thermophilic bacterium Petrotoga mobilis was engineered through directed evolution to produce the opposite enantiomer, (S)-4-aminopentanoic acid, also from levulinic acid. acs.org The most active mutant in that study, when coupled with formate dehydrogenase for cofactor regeneration, converted 0.5 M of levulinic acid with over 97% conversion and >99% ee for the (S)-enantiomer. acs.org This demonstrates that the amine dehydrogenase superfamily can be tailored to produce different stereoisomers of the target molecule with high efficiency. mdpi.com

Transaminases (TAs): Amine transaminases represent an alternative enzymatic route. frontiersin.orgmdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov (R)-selective amine transaminases can synthesize this compound with high optical purity. frontiersin.org However, a significant challenge with transaminases is that the reaction equilibrium is often unfavorable. nih.govfrontiersin.org To drive the reaction towards the product, strategies are needed to remove the ketone co-product generated from the amino donor. frontiersin.org This can add complexity to the process compared to the more direct reductive amination by dehydrogenases, which use ammonia directly. frontiersin.orgfrontiersin.org

Microbial Production and Metabolic Engineering Approaches for this compound

While the use of isolated, engineered enzymes in dual-enzyme systems is effective, a long-term goal is to develop microbial cell factories for the direct production of this compound from simple carbon sources. This involves the application of metabolic engineering, which focuses on the directed modification of cellular chemistry. lbl.gov

General strategies in metabolic engineering that could be applied for this purpose include:

Pathway Integration: Engineering a microorganism, such as E. coli, to express the highly active, engineered glutamate dehydrogenase (e.g., EcGDHK116Q/N348M). nih.gov

Precursor Enrichment: Modifying native metabolic pathways to increase the intracellular supply of precursors. For instance, engineering a strain to produce levulinic acid from a renewable feedstock like glucose or starch. acs.orgnih.gov

By-product Elimination: Deleting genes responsible for competing pathways that drain precursors or degrade the final product, thereby channeling metabolic flux towards this compound synthesis. nih.gov

Cofactor Regeneration: Enhancing the cell's natural ability to regenerate NADPH to support the high demands of the reductive amination reaction. nih.gov

While a complete microbial production route for this compound has not been fully realized, a chemoenzymatic cascade for the synthesis of the (S)-enantiomer from renewable starch has been successfully developed, indicating the feasibility of integrating biological upstream processing with the final enzymatic conversion step. acs.org

Role of R 4 Aminopentanoic Acid As a Chiral Building Block

Precursor for the Synthesis of Bioactive Peptidomimetics and Artificial Peptides

The incorporation of non-natural amino acids like (R)-4-aminopentanoic acid into peptide structures is a key strategy for developing novel therapeutic agents. nih.govfrontiersin.org These modified peptides, or peptidomimetics, often exhibit improved properties compared to their natural counterparts.

A primary challenge in the development of peptide-based drugs is their susceptibility to degradation by enzymes in the body. nih.gov Introducing γ-amino acid scaffolds, such as those derived from this compound, into peptide backbones can significantly increase their stability. nih.govfrontiersin.org This modification alters the peptide's structure, making it less recognizable to proteolytic enzymes, thereby enhancing its half-life and bioavailability in vivo. frontiersin.org Chiral γ-amino acids are particularly useful as building blocks in peptide chemistry for this reason. nih.govresearchgate.net

This compound can be used to create physiologically active artificial peptides. nih.govfrontiersin.org By strategically placing this γ-amino acid within a peptide sequence, chemists can alter the molecule's conformation and spacing between key functional groups. This precise control allows for the modulation of the peptide's binding affinity to its biological target, leading to either enhanced or entirely new biological activities. nih.govfrontiersin.org Many peptides that contain γ-amino acids have demonstrated biological activity. frontiersin.org

This compound is a crucial intermediate in the synthesis of analogues of Gly-Pro-Glu-OH (GPE). nih.govfrontiersin.org GPE is a neuroprotective tripeptide with potential therapeutic applications in treating central nervous system injuries and neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govfrontiersin.orgresearchgate.net The development of GPE analogues aims to improve upon the pharmacokinetic properties of the parent peptide, and this compound serves as a key component in constructing these modified structures. nih.govfrontiersin.org

| Precursor | Target Compound Class | Therapeutic Area |

| This compound | Gly-Pro-Glu-OH (GPE) Analogues | Neurodegenerative Diseases, CNS Injuries |

The muscarinic M4 receptor is a target for the treatment of various central nervous system disorders. nih.gov this compound serves as an important intermediate for the synthesis of muscarinic M4 receptor agonists. nih.govfrontiersin.org Its chiral structure is essential for achieving the specific molecular architecture required for effective binding and activation of this receptor, highlighting its importance in the development of novel psychotropic drugs. nih.govfrontiersin.org

| Intermediate | Target Receptor | Associated Conditions |

| This compound | Muscarinic M4 Receptor | Central Nervous System (CNS) Disorders |

Building Block for the Synthesis of Complex Organic Molecules

Beyond its use in peptide chemistry, this compound is a valuable starting material for synthesizing other complex organic molecules, leveraging its inherent chirality to produce enantiomerically pure products.

The structural framework of this compound lends itself to intramolecular cyclization reactions to form substituted pyrrolidinones. Pyrrolidinone is a core structure found in many pharmaceuticals and natural products. nih.gov The synthesis often begins with the conversion of the amino acid into a suitable derivative that can undergo ring closure. For instance, the reductive amination of levulinic acid is a common method to produce 4-aminopentanoic acid, which can then be used to synthesize pyrrolidinone derivatives. nih.govfrontiersin.org The chirality at the 4-position of the starting amino acid is transferred to the resulting pyrrolidinone, providing a direct route to enantiopure heterocyclic compounds. nih.govorganic-chemistry.org

General Significance in Pharmaceutical Research and Biotechnology

This compound, a chiral γ-amino acid, has garnered significant attention as a valuable building block in the pharmaceutical and biotechnology sectors. nih.govfrontiersin.org Its importance stems from its defined stereochemistry, which is crucial for biological activity, making it a high-demand intermediate for the synthesis of enantiomerically pure pharmaceutical compounds. smolecule.com The ability to provide precise stereochemical control is a critical aspect in the development of modern therapeutics, as different enantiomers of a drug can have vastly different pharmacological effects. smolecule.com

In pharmaceutical research, this compound serves as a key precursor for a variety of bioactive molecules. It is a fundamental component in the synthesis of analogues of Gly-Pro-Glu-OH (GPE), a class of pharmaceutical agents under investigation for the treatment of central nervous system injuries and neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govfrontiersin.org Furthermore, it is an intermediate in the creation of muscarinic M4 receptor agonists. nih.govfrontiersin.org Its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA) also makes it a compound of interest for developing drugs targeting neurological disorders, with some studies suggesting it may possess anticonvulsant properties. smolecule.comnih.gov Research indicates that this compound is active in the brain and may function as a novel false neurotransmitter of GABA. nih.gov

The biotechnology field leverages this compound in the context of sustainable and green chemistry. It is a critical intermediate in sustainable pharmaceutical production platforms, particularly because it can be synthesized from renewable, biomass-derived levulinic acid. nih.govfrontiersin.orgsmolecule.com This aligns with the principles of green chemistry by reducing dependence on petroleum-based feedstocks. smolecule.com Enzymatic synthesis methods are favored over traditional chemical routes due to their high selectivity, milder reaction conditions, and reduced environmental impact. nih.govfrontiersin.orgsmolecule.com These biocatalytic approaches, often employing engineered enzymes like glutamate (B1630785) dehydrogenase or transaminases, can produce this compound with very high optical purity (>99% enantiomeric excess), which is essential for its pharmaceutical applications. nih.govfrontiersin.org Additionally, its role as a γ-amino acid scaffold is utilized in peptide chemistry to enhance the in vivo stability and structural diversity of peptidomimetics. nih.govfrontiersin.org

Detailed research has highlighted the efficiency of biotechnological production methods and the specific biological interactions of this compound.

Table 1: Selected Research Findings on this compound

| Research Area | Key Finding | Organism/System | Significance |

| Biocatalytic Synthesis | An engineered glutamate dehydrogenase (EcGDHK116Q/N348M) coupled with formate (B1220265) dehydrogenase converted 0.4 M levulinic acid to this compound. | Escherichia coli (engineered enzyme) | Demonstrates a highly efficient and sustainable route for producing the chiral compound with >97% conversion and >99% enantiomeric excess. nih.govfrontiersin.org |

| Neurotransmitter Activity | The (R) enantiomer exhibited greater uptake and a more significant reduction of endogenous GABA concentration compared to the (S) enantiomer. | Mouse cerebral synaptosomes | Suggests enantiomer-specific interactions within the central nervous system. nih.gov |

| Receptor Interaction | This compound showed weak agonist activity specifically at the GABAA α5β2γ2 receptor subtype. | In vitro receptor assay | Provides insight into the specific molecular targets and potential mechanism of action in the brain. nih.gov |

Biological Significance and Metabolism of R 4 Aminopentanoic Acid in Research

General Biological Roles of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not incorporated into proteins during translation via the standard genetic code. wikipedia.orgbrainkart.com While the 22 proteinogenic amino acids are the primary building blocks of proteins, there are over 800 naturally occurring NPAAs and thousands more that can be synthesized. cultivatorphytolab.comnih.gov These compounds are not merely metabolic curiosities; they fulfill a wide array of crucial biological functions across various organisms, from bacteria to plants and animals. cultivatorphytolab.com NPAAs can be formed through modifications of standard amino acids or synthesized via unique metabolic pathways. brainkart.com Their roles are diverse, ranging from serving as metabolic intermediates and signaling molecules to acting as defense compounds. wikipedia.orgcultivatorphytolab.com For example, some NPAAs function as neurotransmitters, such as gamma-aminobutyric acid (GABA), while others are intermediates in essential metabolic cycles, like ornithine and citrulline in the urea (B33335) cycle. brainkart.comcultivatorphytolab.com

Precursor Roles in the Synthesis of Endogenous Biomolecules

A significant function of many NPAAs is their role as precursors or intermediates in the biosynthesis of other vital biomolecules. wikipedia.org They are integral to metabolic pathways that produce hormones, neurotransmitters, and other essential compounds. taylorandfrancis.com For instance, L-DOPA (Levodopa) is a well-known NPAA that serves as a direct precursor to the neurotransmitter dopamine, playing a critical role in neurobiology. cultivatorphytolab.com Similarly, ornithine is a key intermediate in the urea cycle, a metabolic pathway essential for the detoxification of ammonia (B1221849). brainkart.comcultivatorphytolab.com Glycine, a proteinogenic amino acid, also acts as a biosynthetic precursor for porphyrins, which are crucial components of hemoglobin in red blood cells. Other NPAAs, such as carnitine, are involved in fundamental processes like lipid transport. The NPAA δ-aminolevulinic acid is the first intermediate in the biosynthesis of tetrapyrroles, a class of compounds that includes heme and chlorophyll. wikipedia.orgtaylorandfrancis.com

Influence on Metabolic Pathways, Including Amino Acid Metabolism

NPAAs can significantly influence and participate in major metabolic pathways. nih.gov Their structural similarity to proteinogenic amino acids allows them to interact with metabolic enzymes and transport systems, sometimes leading to the disruption of normal metabolic functions. cultivatorphytolab.com In many cases, however, they are essential intermediates. The urea cycle provides a classic example, where the NPAAs ornithine and citrulline are fundamental participants in the conversion of ammonia to urea. wikipedia.orgbrainkart.com Some NPAAs are involved in regulating these pathways; for example, glutamate (B1630785), a proteinogenic amino acid, controls the rate of urea synthesis not just as a precursor but also by activating a key enzyme in the process. nih.gov Furthermore, NPAAs can be involved in secondary metabolism, serving as precursors for the synthesis of non-ribosomal peptides, some of which have antibiotic properties. wikipedia.org In plants, NPAAs can play roles in nitrogen storage and defense against herbivores. brainkart.comcultivatorphytolab.com Certain NPAAs, such as homocysteine, are branch-point intermediates in metabolic pathways, and their regulation is crucial for cellular homeostasis. taylorandfrancis.com

Enzymatic Interactions and Bioconversion Pathways

The synthesis and metabolism of (R)-4-Aminopentanoic acid are subjects of significant research, particularly concerning enzymatic pathways that offer high stereoselectivity. frontiersin.orgnih.gov Enzymatic methods for producing chiral γ-amino acids like this compound are considered environmentally friendly and highly efficient compared to chemical synthesis, which often results in poor stereoselectivity. frontiersin.orgnih.gov Research has focused on identifying and engineering enzymes capable of catalyzing the reductive amination of precursor molecules to generate the desired (R)-enantiomer with high purity. frontiersin.org

Research on Specific Enzymes Catalyzing Reactions Involving this compound

Recent studies have highlighted the potential of engineered enzymes for the efficient synthesis of this compound. One notable approach involves the use of a glutamate dehydrogenase from Escherichia coli (EcGDH). frontiersin.orgnih.gov Through structure-guided protein engineering, researchers identified key amino acid residues affecting the enzyme's substrate specificity. researchgate.net By creating specific mutations, they developed an enzyme variant, EcGDHK116Q/N348M, with significantly enhanced activity towards levulinic acid, a biomass-derived platform chemical. frontiersin.org

This engineered enzyme, when coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, can convert levulinic acid into this compound with high efficiency and excellent stereoselectivity. frontiersin.orgnih.gov This dual-enzyme system is advantageous as it uses ammonia as the amino donor and produces only inorganic carbonate as a by-product, making it an atom-efficient and sustainable process. frontiersin.org Other enzymes, such as (R)-selective amine transaminases, have also been shown to catalyze the synthesis of this compound with high optical purity. frontiersin.orgnih.gov However, these transaminase systems can be limited by unfavorable thermodynamic equilibriums and the need for organic amine donors. frontiersin.orgnih.gov

| Enzyme System | Precursor | Key Findings | Product Purity (ee) | Reference |

|---|---|---|---|---|

| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) coupled with Formate Dehydrogenase (BsFDH) | Levulinic Acid (0.4 M) | Achieved >97% conversion in 11 hours. The system uses ammonia as the amino donor, enhancing sustainability. | >99% | frontiersin.orgnih.gov |

| (R)-selective amine transaminases | Levulinic Acid | Can produce the product with high optical purity but requires strategies to shift unfavorable thermodynamic equilibrium. | >99% | frontiersin.orgnih.gov |

Studies as a Neurotransmitter Analog and its Impact on Neuronal Signaling Research

This compound has been investigated as a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govstanfordhealthcare.org The structural similarity allows it to interact with components of the GABAergic system, making it a valuable tool for neuroscience research. nih.govresearchgate.net Studies exploring its effects aim to understand the complex mechanisms of synaptic metabolism and inhibitory neurotransmission, imbalances of which are implicated in numerous psychiatric and neurological disorders. nih.govstanfordhealthcare.org Research suggests that this compound may act as a novel false neurotransmitter of GABA, meaning it can be taken up into nerve terminals, stored, and released in a manner similar to the endogenous neurotransmitter, but has different effects on postsynaptic receptors. nih.govstanfordhealthcare.orgresearchgate.net

Investigation of Interactions within GABAergic Systems as a Research Model

Detailed investigations into the enantiomers of 4-aminopentanoic acid (4APA) have revealed distinct, enantiomer-specific actions in the brain. nih.gov Research using mouse cerebral synaptosomes has demonstrated that this compound interacts significantly with the GABAergic system. nih.govresearchgate.net Compared to its counterpart, (S)-4-aminopentanoic acid, the (R)-enantiomer showed greater uptake into synaptosomes, led to a more significant reduction of endogenous GABA concentrations, and was subsequently released upon membrane depolarization. nih.gov

When tested against a panel of GABA receptors, this compound exhibited weak agonist activity specifically at the GABAA α5β2γ2 receptor subtype. nih.govstanfordhealthcare.org In contrast, the (S)-enantiomer displayed a broader, though still weak, range of activities, acting as an agonist at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors, and as an antagonist at the GABAA α6β2γ2 receptor. nih.govstanfordhealthcare.org These findings underscore the stereospecificity of interactions within the GABAergic system and support the hypothesis that this compound functions as a false neurotransmitter, offering a specific tool to probe the roles of GABAergic pathways in health and disease. nih.govresearchgate.net

| Property | This compound | (S)-4-Aminopentanoic Acid | Reference |

|---|---|---|---|

| Synaptosome Uptake | Greater uptake | Lesser uptake | nih.gov |

| Effect on Endogenous GABA | Greater reduction | Lesser reduction | nih.gov |

| Release upon Depolarization | Released | Lesser release | nih.gov |

| GABA Receptor Activity | Weak agonist at GABAA (α5β2γ2) | Weak agonist at GABAA (α4β3δ, α5β2γ2), GABAB (B1/B2); Antagonist at GABAA (α6β2γ2) | nih.govstanfordhealthcare.org |

| Proposed Role | Novel false neurotransmitter | Weakly active GABA analog | nih.govstanfordhealthcare.orgresearchgate.net |

Computational and Structural Biology Approaches in R 4 Aminopentanoic Acid Research

Molecular Modeling and Docking Studies for Enzyme-Substrate Complexes

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a substrate within an enzyme's active site. In the context of (R)-4-aminopentanoic acid synthesis, these methods have been instrumental in understanding and engineering enzymes like glutamate (B1630785) dehydrogenase (GDH).

A notable example is the engineering of Escherichia coli GDH (EcGDH) to catalyze the synthesis of this compound from levulinic acid. nih.govfrontiersin.org Molecular docking investigations were crucial in elucidating the catalytic activity of engineered enzyme variants and explaining the stereoconfiguration of the product. nih.govfrontiersin.org By modeling the interaction between levulinic acid and the active site of mutant enzymes, researchers could rationalize why certain mutations led to improved catalytic efficiency. nih.gov These studies help to visualize the enzyme-substrate complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that are essential for substrate recognition and catalysis. The insights gained from docking studies can guide further rounds of protein engineering to optimize enzyme function. nih.govfrontiersin.org

Protein Crystal Structure Comparison and Rational Enzyme Design

Rational enzyme design relies on a detailed understanding of the enzyme's three-dimensional structure, which is typically obtained through X-ray crystallography. By comparing the crystal structures of an enzyme in its apo form (without a bound ligand) and in complex with substrates or inhibitors, researchers can identify key residues involved in catalysis and substrate specificity.

In the development of a biocatalyst for this compound production, a structure-guided approach was successfully employed. nih.govfrontiersin.org Researchers compared the crystal structure of EcGDH with other known GDH structures that were co-crystallized with their respective ligands. nih.gov This comparative analysis identified specific amino acid residues, such as K116 and N348 in EcGDH, as being critical for determining substrate specificity. nih.govfrontiersin.org This knowledge allowed for a targeted or "rational" approach to mutagenesis. Instead of randomly mutating the entire gene, efforts were focused on these key positions to alter the enzyme's substrate preference from its natural substrate, α-ketoglutarate, to the unnatural substrate, levulinic acid. nih.gov This strategy of rational design, informed by structural biology, significantly accelerates the enzyme engineering process. rsc.orgnih.gov

The table below summarizes the key residues identified and mutated in EcGDH for the synthesis of this compound, based on structural comparisons.

| Enzyme | PDB ID of Compared Structure | Key Residues Identified for Mutagenesis | Rationale for Selection |

| E. coli Glutamate Dehydrogenase (EcGDH) | 5IJZ, 5GUD, 4XGI, 1BGV | K116, N348 | These residues were identified as affecting the substrate specificity through crystal structure comparison with other GDHs. nih.govfrontiersin.org |

Application of Computational Tools for Optimizing Protein Libraries in Directed Evolution

Directed evolution is a powerful method for engineering enzymes that mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then screening for improved or novel activities. Computational tools can significantly enhance the efficiency of this process by guiding the design of "smart" libraries, where mutagenesis is focused on specific regions of the protein that are most likely to yield beneficial mutations. muni.czresearchgate.net

In the engineering of glutamate dehydrogenase for this compound synthesis, a combinatorial saturation mutagenesis library was constructed at the key sites identified through structural analysis. nih.gov Computational tools can be used to predict the effects of mutations on protein stability and function, thereby reducing the number of variants that need to be screened experimentally. acs.orgcaver.cz For instance, algorithms can analyze the protein structure to identify "hot spots" for mutagenesis or predict which amino acid substitutions at a given position are likely to be tolerated. muni.cz By integrating computational predictions with experimental screening, the process of optimizing enzyme libraries for directed evolution can be made more efficient and effective. muni.cznih.gov This approach was validated by the successful identification of the EcGDHK116Q/N348M mutant, which exhibited significantly enhanced activity for the conversion of levulinic acid to this compound. nih.gov

Conformational Analyses of Peptides and Peptidomimetics Containing this compound

The incorporation of non-natural amino acids like this compound into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation. researchgate.netresearchgate.net As a γ-amino acid, this compound introduces greater conformational flexibility into the peptide backbone compared to the more rigid α-amino acids. nih.govwisc.edu

Computational conformational analyses, such as molecular dynamics (MD) simulations, are essential for understanding the structural consequences of incorporating this compound into a peptide chain. mdpi.comnih.govresearchgate.net These simulations can predict the preferred secondary structures, such as helices or turns, that a peptide may adopt. nih.govwisc.edu For instance, studies on peptides containing other γ-amino acids have shown that they can induce the formation of specific helical structures, sometimes in combination with α-amino acids, to create novel peptide folds. nih.govwisc.eduresearchgate.net The conformational preferences of this compound-containing peptides will depend on the specific sequence and the surrounding amino acid residues. Understanding these conformational preferences is critical for the rational design of peptidomimetics with specific biological activities, as the three-dimensional structure of a peptide is intimately linked to its function. researchgate.netresearchgate.net

Future Research Directions and Perspectives

Development of Advanced Stereoselective Catalytic Systems

The efficient synthesis of enantiomerically pure (R)-4-aminopentanoic acid is a key area of research. nih.govfrontiersin.orgrsc.org While chemical synthesis routes from levulinic acid often struggle with poor stereoselectivity, enzymatic methods have shown high enantioselectivity. nih.govfrontiersin.orgresearchgate.net However, challenges remain, such as the need to shift unfavorable thermodynamic equilibria in reactions catalyzed by (R)-selective amine transaminases. nih.govfrontiersin.org

Future work will likely focus on the development of novel and more efficient stereoselective catalytic systems. This includes the design of new homogeneous and heterogeneous catalysts for the asymmetric hydrogenation or reductive amination of suitable precursors. Research into reductive aminases, such as the one discovered in Aspergillus oryzae, presents a promising avenue for the direct, highly selective synthesis of chiral amines from a wide range of carbonyl compounds. researchgate.net The goal is to create systems that offer high conversion rates and enantiomeric excess (>99% ee) under mild, environmentally friendly conditions, thereby providing more sustainable and cost-effective manufacturing routes. nih.govfrontiersin.org

A recent breakthrough involves the use of an engineered glutamate (B1630785) dehydrogenase (GDH) from Escherichia coli. nih.govresearchgate.net Through structure-guided protein engineering, researchers have successfully tailored the enzyme to convert levulinic acid, a biomass-derived platform chemical, into this compound with high efficiency and stereoselectivity. nih.govfrontiersin.orgresearchgate.net

| Enzyme System | Substrate | Product | Conversion Rate | Enantiomeric Excess (ee) | Reference |

| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) with Formate (B1220265) Dehydrogenase | Levulinic Acid | This compound | >97% in 11h | >99% | nih.govresearchgate.net |

| (R)-selective amine transaminases | Levulinic Acid | This compound | High | >99% | nih.govfrontiersin.org |

This dual-enzyme system is particularly noteworthy for its use of cheap ammonia (B1221849) as the amino donor and the production of only inorganic carbonate as a by-product, highlighting a sustainable approach to synthesis. nih.govfrontiersin.orgresearchgate.net

Expanding the Scope of Biocatalytic Synthesis for Diverse Chiral γ-Amino Acids

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino acids due to its high selectivity and environmentally benign nature. nih.govmdpi.com Enzymes like ω-transaminases have been successfully used for the synthesis of enantiomerically pure (R)- and (S)-γ-amino acids. rsc.org The development of engineered enzymes, such as the aforementioned glutamate dehydrogenase, has opened doors for the synthesis of this compound from sustainable feedstocks. nih.gov

Further Elucidation of Undiscovered Biological Roles and Metabolic Fates

While this compound is recognized as a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), its precise biological roles and metabolic pathways are not fully understood. researchgate.netnih.gov Recent studies have begun to shed light on its activity in the brain.

Research indicates that both enantiomers of 4-aminopentanoic acid are active in the mouse brain. nih.gov Specifically, this compound demonstrated greater uptake into cerebral synaptosomes, led to a reduction in endogenous GABA concentrations, and was released following membrane depolarization, suggesting it may act as a novel false neurotransmitter of GABA. researchgate.netnih.gov Its interaction with GABA receptors appears to be weak, with this compound showing only slight agonist activity at GABAA α5β2γ2 receptors. nih.gov

| Enantiomer | Uptake into Synaptosomes | Effect on Endogenous GABA | Release upon Depolarization | GABA Receptor Activity |

| This compound | Higher than (S)-enantiomer | Reduction | Yes | Weak agonist at GABAA α5β2γ2 |

| (S)-4-Aminopentanoic acid | Lower than (R)-enantiomer | - | - | Weak agonist/antagonist at various GABA receptors |

Future investigations should focus on comprehensively mapping the metabolic fate of this compound in vivo. This includes identifying the enzymes responsible for its metabolism and the resulting metabolites. smolecule.com Understanding how it influences neuronal signaling pathways beyond the GABAergic system is also crucial. smolecule.com Such studies could reveal new therapeutic applications for this compound or its derivatives, particularly in the context of neurological and psychiatric disorders where GABAergic neurotransmission is implicated. researchgate.netnih.gov

Innovative Design and Synthesis of Functional Molecules Utilizing this compound as a Chiral Scaffold

The chiral nature of this compound makes it an excellent starting material, or chiral scaffold, for the synthesis of more complex and functional molecules. nih.govumich.edu Its utility has already been demonstrated in the creation of important pharmaceutical agents.

It serves as a key intermediate for:

A Gly-Pro-Glu-OH (GPE) analogue, which is a novel pharmaceutical agent for treating central nervous system injuries and neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases. nih.govfrontiersin.orgrsc.org

A muscarinic M4 receptor agonist, a target for various neurological disorders. nih.govfrontiersin.orgrsc.org

Physiologically active artificial peptides, where the inclusion of γ-amino acid scaffolds can enhance stability. nih.govfrontiersin.org

Beyond pharmaceuticals, this compound is being explored as a monomer for the synthesis of bio-based polyamides (nylons). smolecule.com The specific stereochemistry of the R-enantiomer can introduce unique properties, such as optical activity, into the resulting polymers. smolecule.com These bio-derived and potentially biodegradable polymers offer a sustainable alternative to traditional petroleum-based plastics. smolecule.com

Future research will undoubtedly focus on designing and synthesizing novel functional molecules built upon the this compound framework. This includes the development of new peptidomimetics with enhanced biological activity and stability, the creation of new ligands for various receptors and enzymes, and the exploration of its use in developing advanced functional materials with tailored properties. smolecule.com

Q & A

Q. What are the primary synthetic routes for (R)-4-aminopentanoic acid, and how do reaction conditions influence conversion rates and enantiomeric purity?

this compound is commonly synthesized via catalytic amination of levulinic acid (LA). Key methods include:

- Enzymatic catalysis : Engineered glutamate dehydrogenase (e.g., EcGDH^K116Q/N348M) coupled with formate dehydrogenase achieves >97% conversion and >99% enantiomeric excess (ee) under mild conditions (45°C, 200 rpm) .

- Chemocatalytic routes : Au/ZrO₂-VS (90% conversion) and Pt/P-TiO₂ (89% conversion) under hydrogen pressure, though these lack enantioselectivity without chiral modifiers .

- Transaminase cascades : Dual-enzyme systems using (S)-α-MBA as an amino donor yield >99% ee but require optimization of cofactor recycling .

Methodological Insight : Prioritize enzymatic routes for high optical purity, and validate results using chiral HPLC or polarimetry. For chemocatalysis, pair with chiral resolution techniques if enantiopurity is critical.

Q. How can researchers validate the enantiomeric purity of this compound in synthetic batches?

- Analytical techniques :

- Chiral HPLC : Use columns like Chiralpak IG-3 with UV detection (210 nm) for baseline separation of enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +8.5° for (R)-enantiomer in water) .

- NMR with chiral shift reagents : Europium-based reagents induce splitting of proton signals for enantiomer discrimination .

Data Validation : Cross-reference results with multiple techniques to mitigate instrumental bias.

Advanced Research Questions

Q. How can protein engineering improve the substrate specificity and stability of enzymes used in this compound synthesis?

- Substrate walking : Modify glutamate dehydrogenase (GluDH) active sites (e.g., K116Q/N348M mutations) to enhance affinity for levulinic acid over natural substrates like 2-oxoglutarate. This increases catalytic efficiency (kcat/Kₘ) by 100-fold for non-natural substrates .

- Immobilization strategies : Hybrid nanoflowers (HNFs) encapsulating engineered transaminases improve stability (7 reuse cycles) and achieve 100% conversion in preparative-scale reactions .

Experimental Design : Use directed evolution or computational docking (e.g., Rosetta) to identify mutation hotspots. Validate stability via thermal shift assays and operational half-life measurements.

Q. What experimental factors explain contradictions in catalytic performance across reported synthesis methods?

Contradictions arise from differences in:

- Catalyst preparation : Au/ZrO₂-VS (90% conversion) vs. Pt/P-TiO₂ (89% conversion) show metal-support interactions and reducibility variations impacting LA activation .

- Reaction media : Aqueous systems favor enzymatic routes, while organic solvents (e.g., methanol) enhance chemocatalytic hydrogenation but may denature enzymes .

- Cofactor dependency : NADPH-dependent systems (EcGDH) require efficient cofactor recycling (e.g., BsFDH/formate) to sustain high conversion .

Data Analysis Framework : Use response surface methodology (RSM) to model interactions between variables (pH, temperature, pressure) and optimize conditions.

Q. How does this compound participate in metabolic pathways relevant to disease mechanisms?

- Diabetes research : Elevated levels of 4-aminopentanoic acid in diabetic foot ulcer exudates correlate with impaired collagen synthesis and angiogenesis, suggesting a role in wound healing .

- Neurological studies : Pyrroline metabolites convert to 4-aminopentanoic acid in vivo, acting as brain-penetrating GABA analogues with potential applications in epilepsy and Parkinson’s disease .

Methodological Approach : Use LC-MS/MS to quantify 4-aminopentanoic acid in biofluids, paired with isotopic labeling to trace metabolic flux .

Q. What scalable biocatalytic systems are feasible for industrial production of this compound?

- Hybrid nanoflowers (HNFs) : Immobilize transaminase cascades on Cu₃(PO₄)₂ nanoflowers, achieving 62% isolated yield in 100 mL reactions and retaining activity after 30 days of storage .

- Continuous-flow reactors : Couple enzymatic amination with in-line product separation to minimize inhibition and enhance throughput .

Scalability Challenges : Address enzyme leaching in immobilized systems via covalent bonding and optimize flow rates to balance residence time and productivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.